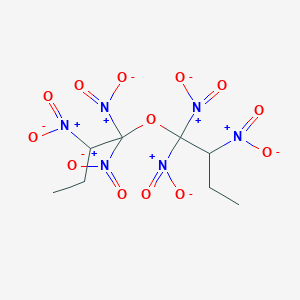
1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane is an organic compound characterized by its complex structure, which includes multiple nitro groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane typically involves nitration reactions. The process begins with the nitration of butane to introduce nitro groups at specific positions. This is followed by the formation of an ether linkage through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and etherification processes. The use of continuous flow reactors could enhance the efficiency and safety of the production process, given the highly reactive nature of the intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions in basic conditions.
Major Products
Oxidation: Further nitrated products or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Ether cleavage products or substituted ethers.
Scientific Research Applications
1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration and etherification reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of nitro-containing pharmaceuticals.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane involves its interaction with molecular targets through its nitro groups and ether linkage. The nitro groups can participate in redox reactions, altering the oxidation state of the compound and its targets. The ether linkage can undergo cleavage, leading to the formation of reactive intermediates that can interact with various pathways in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simpler nitro compound with fewer nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring.
Nitrobenzene: An aromatic nitro compound with a single nitro group.
Uniqueness
1,1,2-Trinitro-1-(1,1,2-trinitrobutoxy)butane is unique due to its multiple nitro groups and ether linkage, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical transformations that are not possible with simpler nitro compounds.
Properties
CAS No. |
62084-80-4 |
|---|---|
Molecular Formula |
C8H12N6O13 |
Molecular Weight |
400.21 g/mol |
IUPAC Name |
1,1,2-trinitro-1-(1,1,2-trinitrobutoxy)butane |
InChI |
InChI=1S/C8H12N6O13/c1-3-5(9(15)16)7(11(19)20,12(21)22)27-8(13(23)24,14(25)26)6(4-2)10(17)18/h5-6H,3-4H2,1-2H3 |
InChI Key |
QAPQSVWVEACZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C([N+](=O)[O-])([N+](=O)[O-])OC(C(CC)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















